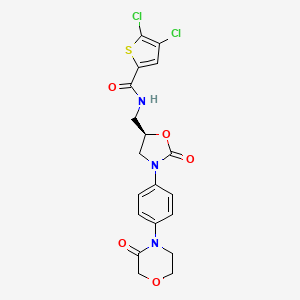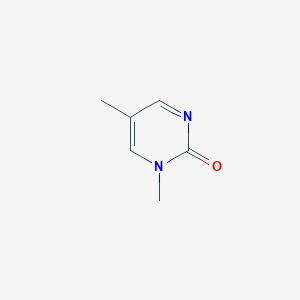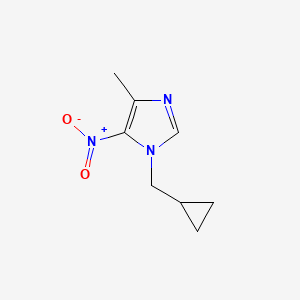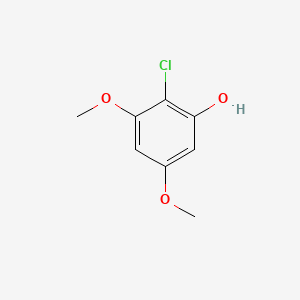
Bis(2,4,6-triisopropylphenyl) disulfide
Overview
Description
“Bis(2,4,6-triisopropylphenyl) disulfide” is a chemical compound with the molecular formula C30H46S2 . It contains a total of 79 bonds, including 33 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 disulfide .
Molecular Structure Analysis
The molecular structure of “Bis(2,4,6-triisopropylphenyl) disulfide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 79 bond(s) including 33 non-H bond(s), 12 multiple bond(s), 9 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 disulfide(s) .Scientific Research Applications
Photocatalysis
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used as a photocatalyst in the anti-Markovnikov hydroamination of olefins . This process typically requires photocatalysts with high oxidative ability to initiate the single-electron process. However, this compound, an inexpensive reagent with relatively low oxidative ability, has been used as a photo and hydrogen atom transfer catalyst to achieve intramolecular hydroamination .
Hydrogen Atom Transfer Catalyst
In addition to its role as a photocatalyst, “Bis(2,4,6-triisopropylphenyl) disulfide” has been used as a hydrogen atom transfer catalyst . This is particularly useful in reactions where a hydrogen atom needs to be transferred from one molecule to another.
Generation of N-Centered Radicals
The compound has been involved in a novel process involving N-centered radical generation through the homolysis of the in situ formed N–S species and subsequent cyclization . This has opened up new possibilities in the field of organic synthesis.
Synthesis of Nitrogen-Containing Cycles
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used in the synthesis of diverse nitrogen-containing cycles . These cycles have a wide range of applications in various fields, including pharmaceuticals and materials science.
Ligand in Organometallic Chemistry
“Bis(2,4,6-triisopropylphenyl) disulfide” has been used as an extraordinarily bulky ligand in organometallic chemistry . This has allowed for the synthesis of new organometallic compounds with unique properties.
Research and Development
The compound is being used in research and development by various chemical companies . Its unique properties make it a valuable tool in the development of new chemical processes and products.
Safety and Hazards
Mechanism of Action
Target of Action
Bis(2,4,6-triisopropylphenyl) disulfide is a complex organic compound with a molecular formula of C30H46S2 It has been used in the field of organometallic chemistry, suggesting that it may interact with metal ions or complexes .
Mode of Action
It has been used in a visible-light-driven dual hydrogen atom transfer (hat) catalysis process . In this process, it acts as a hydrogen atom abstractor and donor, facilitating the hydroalkylation of unactivated olefins .
Biochemical Pathways
Its role in the hydroalkylation process suggests that it may influence pathways involving olefinic compounds .
Result of Action
Its role in the hydroalkylation of unactivated olefins suggests that it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Bis(2,4,6-triisopropylphenyl) disulfide can be influenced by various environmental factors. For instance, the hydroalkylation process it facilitates is driven by visible light . Therefore, the presence and intensity of light could significantly impact its activity. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.
properties
IUPAC Name |
1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCUDMSUFOLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448253 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-triisopropylphenyl) disulfide | |
CAS RN |
20875-34-7 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)




![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)





![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

